molecular formula C5H12O B14045649 2,2,3,3,4,4,5,5,5-nonadeuteriopentan-1-ol

2,2,3,3,4,4,5,5,5-nonadeuteriopentan-1-ol

Cat. No.: B14045649
M. Wt: 97.20 g/mol
InChI Key: AMQJEAYHLZJPGS-YNSOAAEFSA-N
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Description

2,2,3,3,4,4,5,5,5-Nonadeuteriopentan-1-ol is a deuterated alcohol, where nine hydrogen atoms in pentan-1-ol are replaced with deuterium. Deuterium is a stable isotope of hydrogen with an additional neutron, making it twice as heavy as protium (the most common hydrogen isotope). This compound is often used in scientific research due to its unique properties, such as increased mass and altered vibrational frequencies compared to its non-deuterated counterpart.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,3,3,4,4,5,5,5-nonadeuteriopentan-1-ol typically involves the deuteration of pentan-1-ol. One common method is the catalytic exchange reaction, where pentan-1-ol is reacted with deuterium gas (D₂) in the presence of a catalyst such as palladium on carbon (Pd/C). The reaction is carried out under high pressure and temperature to ensure complete deuteration.

Industrial Production Methods

Industrial production of deuterated compounds like this compound often involves large-scale catalytic exchange reactions. The process is optimized for high yield and purity, using advanced techniques such as continuous flow reactors and high-efficiency catalysts. The deuterium source can be heavy water (D₂O) or deuterium gas, depending on the specific requirements of the production process.

Chemical Reactions Analysis

Types of Reactions

2,2,3,3,4,4,5,5,5-Nonadeuteriopentan-1-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reduction reactions can convert the alcohol to the corresponding alkane using reducing agents like lithium aluminum hydride (LiAlH₄).

    Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride (SOCl₂) to form the corresponding alkyl chloride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in acidic or basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

    Substitution: Thionyl chloride (SOCl₂) in the presence of a base like pyridine.

Major Products Formed

    Oxidation: Pentanal or pentanoic acid.

    Reduction: Pentane.

    Substitution: 1-chloropentane.

Scientific Research Applications

2,2,3,3,4,4,5,5,5-Nonadeuteriopentan-1-ol is used in various scientific research fields due to its unique properties:

    Chemistry: It is used as a tracer in reaction mechanisms and kinetic studies to understand the behavior of deuterated compounds compared to their non-deuterated counterparts.

    Biology: Deuterated compounds are used in metabolic studies to trace the incorporation and transformation of molecules within biological systems.

    Medicine: Deuterated drugs are being developed to improve the pharmacokinetic properties of existing drugs, such as increased half-life and reduced metabolic degradation.

    Industry: Deuterated solvents and reagents are used in nuclear magnetic resonance (NMR) spectroscopy to improve signal clarity and reduce background noise.

Mechanism of Action

The mechanism by which 2,2,3,3,4,4,5,5,5-nonadeuteriopentan-1-ol exerts its effects is primarily due to the presence of deuterium atoms. Deuterium has a higher mass than protium, leading to changes in vibrational frequencies and bond strengths. These changes can affect reaction rates, isotope effects, and the stability of intermediates in chemical reactions. In biological systems, deuterium incorporation can alter enzyme-substrate interactions and metabolic pathways, providing insights into biochemical processes.

Comparison with Similar Compounds

Similar Compounds

    Pentan-1-ol: The non-deuterated counterpart of 2,2,3,3,4,4,5,5,5-nonadeuteriopentan-1-ol.

    2,2,3,3,4,4,5,5,5-Nonadeuteriopentane: A fully deuterated pentane without the hydroxyl group.

    2,2,3,3,4,4,5,5,5-Nonadeuteriopentanoic acid: The deuterated form of pentanoic acid.

Uniqueness

This compound is unique due to the presence of nine deuterium atoms, which significantly alter its physical and chemical properties compared to non-deuterated pentan-1-ol. This makes it a valuable tool in scientific research for studying isotope effects, reaction mechanisms, and metabolic pathways.

Properties

Molecular Formula

C5H12O

Molecular Weight

97.20 g/mol

IUPAC Name

2,2,3,3,4,4,5,5,5-nonadeuteriopentan-1-ol

InChI

InChI=1S/C5H12O/c1-2-3-4-5-6/h6H,2-5H2,1H3/i1D3,2D2,3D2,4D2

InChI Key

AMQJEAYHLZJPGS-YNSOAAEFSA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])CO

Canonical SMILES

CCCCCO

Origin of Product

United States

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